molecular formula C19H19ClN2O2 B6538555 4-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide CAS No. 1060326-20-6

4-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide

Cat. No.: B6538555
CAS No.: 1060326-20-6
M. Wt: 342.8 g/mol
InChI Key: NUEIUEBCTAKKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a benzamide group, and a chloro group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The benzamide group consists of a benzene ring attached to an amide group, and the chloro group is a chlorine atom attached to the benzene ring.

Scientific Research Applications

CP-25 has been studied for its potential therapeutic and pharmacological applications. It has been shown to have high affinity for the serotonin 5-HT2A receptor and has been studied for its potential use in the treatment of depression, anxiety, and schizophrenia. CP-25 has also been studied for its potential use in the treatment of other diseases, such as Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease. In addition, CP-25 has been studied for its potential use in the treatment of addiction, pain, and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of CP-25 for lab experiments include its high affinity for the serotonin 5-HT2A receptor and its potential use in the treatment of a variety of diseases. However, the limitations of CP-25 for lab experiments include its potential for toxicity and its lack of selectivity for the serotonin 5-HT2A receptor.

Future Directions

The potential future directions of CP-25 research include the development of new synthetic methods for the production of CP-25, the investigation of its effects on other serotonin receptors, and the exploration of its potential therapeutic applications in other diseases. In addition, further research is needed to elucidate the biochemical and physiological effects of CP-25, as well as its potential for toxicity. Finally, the development of more selective and potent analogs of CP-25 is an important area of research that could lead to the development of more effective treatments for various diseases.

Synthesis Methods

CP-25 can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-3-methylbenzamide with 2-oxo-2-(pyrrolidin-1-yl)ethyl chloride in the presence of a base, such as sodium carbonate. This reaction produces the desired product, 4-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide. The second step involves the purification of the product using a recrystallization technique.

Properties

IUPAC Name

4-chloro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-16-7-5-15(6-8-16)19(24)21-17-9-3-14(4-10-17)13-18(23)22-11-1-2-12-22/h3-10H,1-2,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEIUEBCTAKKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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